Selenophene vs. Thiophene Core: 25% Higher Hole Mobility in Single-Crystal OFET Devices
The selenophene aromatic core enables superior charge transport relative to the thiophene core in structurally analogous small-molecule semiconductors. In a direct comparative study of dinaphtho-fused chalcogenophenes, the selenophene-based compound achieved a hole mobility of 2.0 cm² V⁻¹ s⁻¹, representing a 25% increase over the 1.6 cm² V⁻¹ s⁻¹ measured for the thiophene-based analog under identical device fabrication conditions [1]. Both compounds maintained comparable Ion/Ioff ratios of 10⁴-10⁵. The enhanced performance of the selenophene derivative is attributed to larger orbital coefficients on the selenium atom and more favorable crystal packing structures induced by the W-shaped molecular geometry.
| Evidence Dimension | Hole mobility in single-crystal organic field-effect transistors (OFETs) |
|---|---|
| Target Compound Data | Selenophene-core compound: 2.0 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | Thiophene-core compound (dinaphtho[1,2-b:2′,1′-d]thiophene): 1.6 cm² V⁻¹ s⁻¹ |
| Quantified Difference | +0.4 cm² V⁻¹ s⁻¹ (+25%) |
| Conditions | Single-crystal OFET devices; identical fabrication and measurement protocols; Ion/Ioff = 10⁴-10⁵ |
Why This Matters
For researchers synthesizing small-molecule organic semiconductors, selecting the selenophene core over thiophene delivers a predictable 25% improvement in hole mobility in single-crystal device architectures, directly impacting transistor performance metrics.
- [1] Mitsui, C.; Okamoto, T.; Matsui, H.; Yamagishi, M.; Matsushita, T.; Soeda, J.; Miwa, K.; Sato, H.; Yamano, A.; Uemura, T.; Takeya, J. Dinaphtho[1,2-b:2′,1′-d]chalcogenophenes: Comprehensive Investigation of the Effect of the Chalcogen Atoms in the Phenacene-Type π-Electronic Cores. Chem. Mater. 2013, 25, 3952-3956. View Source
